molecular formula C9H8F2O3 B13084209 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid

3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13084209
M. Wt: 202.15 g/mol
InChI Key: KRWIIJNFBSWAAZ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group and the propanoic acid chain. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 2,6-Difluorophenylpropanoic acid

Comparison: Compared to these similar compounds, 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a propanoic acid chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

KRWIIJNFBSWAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)O)F

Origin of Product

United States

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